molecular formula C14H14Cl2N2O4S2 B3008751 3-(1-((2,6-Dichlorophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1795302-11-2

3-(1-((2,6-Dichlorophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No.: B3008751
CAS No.: 1795302-11-2
M. Wt: 409.3
InChI Key: VAALWXBYRJXSBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-((2,6-Dichlorophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C14H14Cl2N2O4S2 and its molecular weight is 409.3. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to be potent and selective agonists for certain receptors . The role of these targets typically involves modulating cellular processes, which can lead to various physiological effects.

Mode of Action

It’s known that such compounds can interact with their targets through various mechanisms, such as binding to the active site of the target, leading to conformational changes that can affect the target’s function .

Biochemical Pathways

Similar compounds have been found to modulate lipid properties, lowering ldl and triglycerides while raising hdl in preclinical species . This suggests that the compound may be involved in lipid metabolism pathways.

Result of Action

Similar compounds have been found to have robust lipid modulating properties , suggesting that this compound may also have significant effects on lipid levels in the body.

Properties

IUPAC Name

3-[1-(2,6-dichlorophenyl)sulfonylpiperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O4S2/c15-10-2-1-3-11(16)13(10)24(21,22)17-6-4-9(5-7-17)18-12(19)8-23-14(18)20/h1-3,9H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAALWXBYRJXSBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)S(=O)(=O)C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.